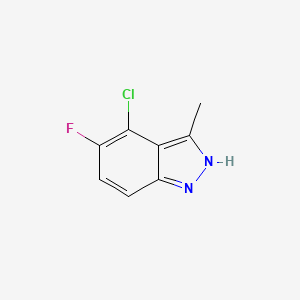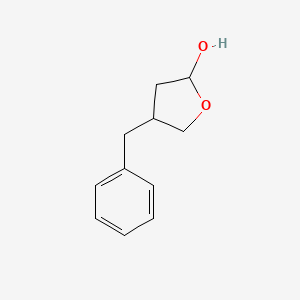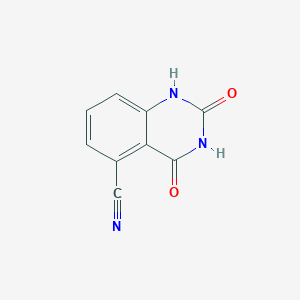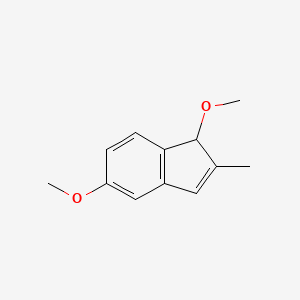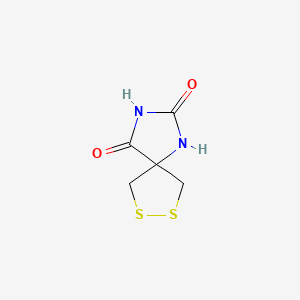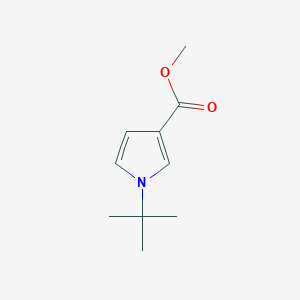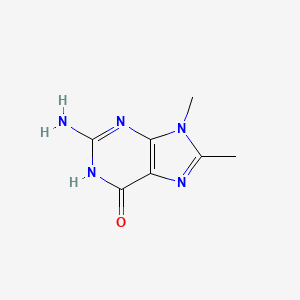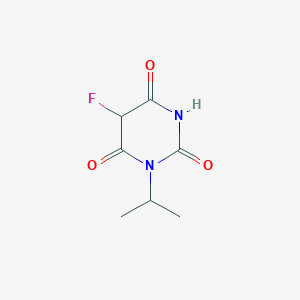
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione is a fluorinated heterocyclic compound. It is a derivative of diazinane, a six-membered ring containing nitrogen atoms. The presence of a fluorine atom and an isopropyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione typically involves the fluorination of a diazinane precursor. One common method is the reaction of a diazinane derivative with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-diazinane-2,4,6-trione: Lacks the isopropyl group, resulting in different chemical properties.
1-(Propan-2-yl)-1,3-diazinane-2,4,6-trione: Lacks the fluorine atom, affecting its reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the isopropyl group in 5-Fluoro-1-(propan-2-yl)-1,3-diazinane-2,4,6-trione makes it unique. The fluorine atom enhances its stability and reactivity, while the isopropyl group influences its solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H9FN2O3 |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-fluoro-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H9FN2O3/c1-3(2)10-6(12)4(8)5(11)9-7(10)13/h3-4H,1-2H3,(H,9,11,13) |
InChI Key |
OZAMNAQAPCCQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)

![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
